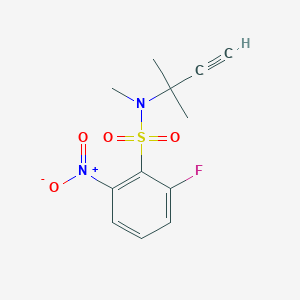

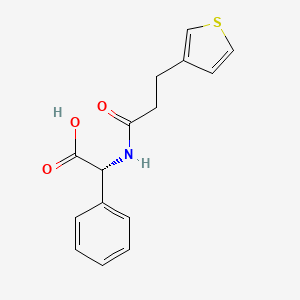

![molecular formula C20H29N3O2 B7680244 1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one, commonly known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was developed as a potential treatment for muscle wasting and bone loss associated with age-related diseases such as osteoporosis and sarcopenia. ACP-105 has gained significant attention in the scientific community due to its potential therapeutic benefits and fewer side effects compared to traditional anabolic steroids.

Mechanism of Action

ACP-105 selectively binds to androgen receptors in muscle and bone tissues, leading to an increase in protein synthesis and muscle growth. It also promotes bone formation by increasing osteoblast activity and reducing osteoclast activity. Unlike traditional anabolic steroids, ACP-105 does not bind to androgen receptors in other tissues such as the prostate, reducing the risk of side effects such as prostate enlargement and cancer.

Biochemical and Physiological Effects

ACP-105 has been shown to increase muscle mass and strength, improve bone density and strength, and reduce body fat in preclinical models. It also has a positive effect on glucose metabolism, insulin sensitivity, and lipid profile. ACP-105 has fewer side effects compared to traditional anabolic steroids, making it a potential alternative for the treatment of age-related diseases.

Advantages and Limitations for Lab Experiments

ACP-105 has several advantages for lab experiments, including its selective binding to androgen receptors in muscle and bone tissues, its potential therapeutic benefits for age-related diseases, and its fewer side effects compared to traditional anabolic steroids. However, there are some limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

There are several potential future directions for the research and development of ACP-105. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another area of research is the identification of potential therapeutic applications beyond muscle wasting and bone loss, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of ACP-105 in humans.

Synthesis Methods

ACP-105 is synthesized through a multi-step process starting with the reaction of cyclobutylamine with acryloyl chloride to form the intermediate 2-(1-aminocyclobutyl)acrylic acid. This intermediate is then reacted with piperazine to form the corresponding amide, which is then subjected to a final reaction with 2-methyl-2-phenylpropan-1-one to yield ACP-105.

Scientific Research Applications

ACP-105 has been extensively studied in preclinical models for its potential therapeutic effects on muscle wasting and bone loss. In a study conducted on castrated male rats, ACP-105 was found to significantly increase muscle mass and strength without affecting the prostate or seminal vesicles. Another study showed that ACP-105 increased bone mineral density and strength in female rats with ovariectomy-induced osteoporosis.

properties

IUPAC Name |

1-[4-[2-(1-aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-19(2,16-7-4-3-5-8-16)18(25)23-13-11-22(12-14-23)17(24)15-20(21)9-6-10-20/h3-5,7-8H,6,9-15,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVDDILSFCCVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)CC3(CCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

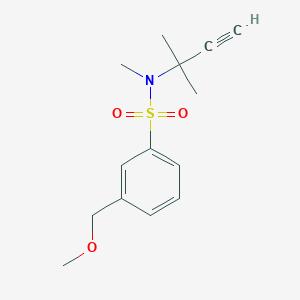

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)

![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)

![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

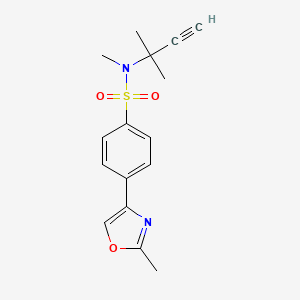

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

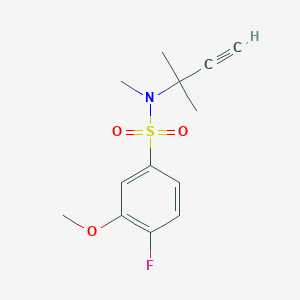

![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)

![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)

![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)